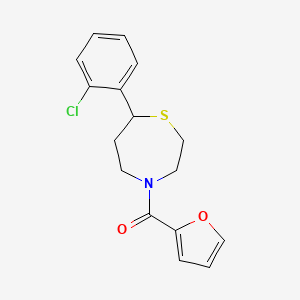

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane

描述

属性

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)15-7-8-18(9-11-21-15)16(19)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFWRYPMNNOUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and furan groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

科学研究应用

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with desirable characteristics.

作用机制

The mechanism of action of 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Electronic and Steric Effects

- Furan-2-carbonyl vs. However, the furan moiety’s oxygen atom may facilitate hydrogen bonding, influencing target binding .

- Sulfonyl Group (): The sulfonyl substituent in 7-(2-chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane significantly increases polarity, likely improving solubility but reducing blood-brain barrier penetration .

Lipophilicity and Conformational Stability

- Fluorophenyl and Cyclopropane (): The dual fluorophenyl groups and cyclopropane ring in 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,4-thiazepane-1,1-dione enhance lipophilicity, favoring interactions with hydrophobic protein pockets. The cyclopropane’s ring strain may restrict molecular flexibility, altering receptor binding kinetics .

Research Findings and Gaps

- Pharmacological Potential: The 2-chlorophenyl group is conserved across multiple thiazepanes, suggesting its role in target engagement (e.g., opioid or serotonin receptors).

- Synthetic Accessibility: Commercial availability of 7-(2-chlorophenyl)-1,4-thiazepane hydrochloride () indicates established synthesis routes for precursor compounds .

- Unmet Needs: Toxicity, metabolic stability, and in vivo efficacy data for this compound remain uncharacterized, necessitating further preclinical evaluation.

生物活性

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiazepane ring, a furan-2-carbonyl group, and a 2-chlorophenyl substituent. Its molecular formula is C16H14ClN2O2S, and it has a molecular weight of 334.81 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with receptors that are crucial for cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Case Studies

- Anticancer Properties : A study investigated the effects of this compound on lung carcinoma cell lines. The results indicated that the compound induced significant cytotoxicity through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound inhibited bacterial growth at micromolar concentrations, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Effects : Research focused on the compound's ability to modulate inflammatory responses in macrophages. It was found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

常见问题

Q. What are the optimal synthetic routes for 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Thiazepane Ring Formation: Cyclization of precursors containing sulfur and nitrogen atoms under reflux with solvents like dichloromethane or THF .

- Functionalization: The furan-2-carbonyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.

- Chlorophenyl Attachment: Suzuki coupling or Ullmann reactions are employed, requiring palladium catalysts and controlled temperatures (60–100°C) .

Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur in the thiazepane ring .

- Monitor reaction progress via TLC or HPLC to minimize by-products .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign protons and carbons in the thiazepane ring, chlorophenyl, and furan groups. Aromatic protons appear at δ 6.5–8.0 ppm, while sulfur in the ring causes deshielding .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the seven-membered thiazepane structure .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak) .

- X-ray Crystallography: Determines absolute configuration and ring conformation .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Stability: The compound is sensitive to strong oxidizers and UV light due to sulfur and conjugated carbonyl groups. Decomposition occurs above 150°C .

- Storage:

- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

- Use desiccants (silica gel) to avoid hydrolysis of the furan-2-carbonyl group .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification:

- Perform in silico molecular docking (AutoDock Vina, Schrödinger) to predict binding to enzymes/receptors like GABA-A or kinases .

- Validate via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity (Kd values) .

- Functional Assays:

- Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates .

- Use CRISPR/Cas9 knockouts to confirm target specificity in cellular models .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Derivative Design:

- Replace the chlorophenyl group with fluorophenyl or methoxyphenyl via cross-coupling reactions .

- Modify the furan-2-carbonyl moiety to thiophene or pyridine derivatives using heterocyclic acyl chlorides .

- Reactivity Insights:

- Fluorinated substituents enhance lipophilicity (logP) and metabolic stability .

- Bulkier groups (e.g., naphthyl) may sterically hinder target binding .

Q. How can analytical methods resolve contradictions in purity or yield data during synthesis?

Methodological Answer:

- Purity Discrepancies:

- Compare HPLC (C18 column, UV detection at 254 nm) with ¹H NMR integration for impurity quantification .

- Use elemental analysis (C, H, N, S) to confirm stoichiometry .

- Yield Optimization:

- Screen solvents (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. PdCl₂) via Design of Experiments (DoE) .

- Apply microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What advanced techniques are used to analyze reaction by-products or degradation pathways?

Methodological Answer:

- LC-MS/MS: Identify by-products (e.g., oxidized sulfur species) with tandem mass fragmentation .

- DFT Calculations: Predict degradation pathways (e.g., ring-opening via hydrolysis) using Gaussian software .

- Accelerated Stability Testing: Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。